N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
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Description
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C15H14N2O3S and its molecular weight is 302.35. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing furan, thiophene, and oxazole rings have been reported to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Without specific information, it’s difficult to describe the exact mode of action of “N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide”. Generally, such compounds may interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Furan, thiophene, and oxazole-containing compounds have been found to modulate a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
Generally, the pharmacokinetic properties of a compound depend on its physicochemical properties, such as solubility, lipophilicity, and chemical stability .
Result of Action
Furan, thiophene, and oxazole-containing compounds have been reported to exhibit a variety of biological effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can affect the stability and activity of many compounds .
Biochemical Analysis
Biochemical Properties
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the furan and thiophene rings in the compound are known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics . These interactions can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds.
Additionally, this compound may interact with proteins involved in cell signaling pathways, such as kinases and phosphatases. These interactions can alter the phosphorylation status of target proteins, thereby modulating signal transduction processes . The oxazole ring in the compound can also form hydrogen bonds with amino acid residues in proteins, further influencing their structure and function.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to inhibit the activity of certain kinases, leading to changes in the phosphorylation status of downstream signaling molecules . This can result in altered cell proliferation, differentiation, and apoptosis.
Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression levels of genes involved in various cellular processes, such as cell cycle regulation, DNA repair, and stress response . The compound may also influence cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the production and utilization of energy and other metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to specific biomolecules, such as enzymes and receptors. For instance, the furan and thiophene rings can interact with the active sites of enzymes, leading to enzyme inhibition or activation . This can result in changes in the catalytic activity of the enzymes, affecting various biochemical pathways.
Additionally, this compound can modulate gene expression by binding to transcription factors and other regulatory proteins. This interaction can alter the binding affinity of these proteins to DNA, leading to changes in the transcriptional activity of target genes . The compound may also affect the stability and degradation of proteins by interacting with ubiquitin ligases and other components of the proteasome pathway.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. For example, the compound may undergo hydrolysis or oxidation, leading to the formation of degradation products with different biological activities . These degradation products can further interact with cellular components, potentially leading to cumulative or synergistic effects.
Long-term studies have shown that this compound can have sustained effects on cellular processes, such as gene expression and metabolism . These effects may be due to the persistent presence of the compound or its metabolites in the cellular environment, leading to prolonged modulation of biochemical pathways.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-10-12(8-17-20-10)15(18)16-7-13(11-4-6-21-9-11)14-3-2-5-19-14/h2-6,8-9,13H,7H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBXJTQWDXMEAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.